2-Bromoethyl maleate
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Overview
Description
2-Bromoethyl maleate is an organic compound with the molecular formula C6H7BrO4 It is a derivative of maleic acid, where one of the hydrogen atoms of the ethyl group is replaced by a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromoethyl maleate can be synthesized through the bromination of ethyl maleate. The reaction typically involves the addition of bromine (Br2) to ethyl maleate in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure the selective bromination of the ethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromoethyl maleate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).
Addition Reactions: The double bond in the maleate moiety can participate in addition reactions with electrophiles or nucleophiles.
Elimination Reactions: Under certain conditions, the bromine atom can be eliminated, leading to the formation of a double bond.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution and ammonia (NH3) for amine substitution. These reactions are typically carried out in aqueous or alcoholic solvents.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or chlorine (Cl2) can be used for addition reactions. These reactions often require the presence of a catalyst or specific reaction conditions.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) can be used to induce elimination reactions, often in non-polar solvents.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated derivatives of maleate.
Addition Reactions: Products include dibromo or dichloro derivatives, depending on the electrophile used.
Elimination Reactions: The major product is typically an unsaturated maleate derivative.
Scientific Research Applications
2-Bromoethyl maleate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromoethyl maleate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The double bond in the maleate moiety can participate in addition reactions, leading to the formation of new chemical bonds. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which increases the electrophilicity of the adjacent carbon atoms.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromoethyl benzenesulfonate
- 2-Bromoethyl ether
- 2-Bromoethyl isocyanate
- 2-Bromoethyl sulfone
Uniqueness
2-Bromoethyl maleate is unique due to the presence of both a bromine atom and a maleate moiety in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications. The maleate moiety provides additional reactivity through its double bond, which is not present in many similar compounds.
Properties
CAS No. |
6232-90-2 |
---|---|
Molecular Formula |
C6H7BrO4 |
Molecular Weight |
223.02 g/mol |
IUPAC Name |
(E)-4-(2-bromoethoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C6H7BrO4/c7-3-4-11-6(10)2-1-5(8)9/h1-2H,3-4H2,(H,8,9)/b2-1+ |
InChI Key |
ZPENTQAREZKMMV-OWOJBTEDSA-N |
Isomeric SMILES |
C(CBr)OC(=O)/C=C/C(=O)O |
Canonical SMILES |
C(CBr)OC(=O)C=CC(=O)O |
Origin of Product |
United States |
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